5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride

Description

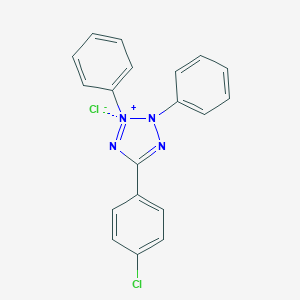

5-(4-Chlorophenyl)-2,3-diphenyl-2H-tetrazol-3-ium chloride is a tetrazolium salt characterized by a central tetrazole ring substituted with a 4-chlorophenyl group at position 5 and phenyl groups at positions 2 and 2. The chloride counterion stabilizes the positively charged tetrazolium core. This compound’s structure confers unique electronic and steric properties, influencing its reactivity and interactions in biological systems.

Properties

IUPAC Name |

5-(4-chlorophenyl)-2,3-diphenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN4.ClH/c20-16-13-11-15(12-14-16)19-21-23(17-7-3-1-4-8-17)24(22-19)18-9-5-2-6-10-18;/h1-14H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQVUWNFRJMAMY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=C(C=C4)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride typically involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with diphenylacetylene under specific conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like copper(I) iodide to facilitate the cycloaddition reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of tetrazole oxides.

Reduction: Formation of reduced tetrazole derivatives.

Substitution: Formation of substituted tetrazole compounds with various functional groups.

Scientific Research Applications

5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The presence of the 4-chlorophenyl and diphenyl groups can enhance the compound’s binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : 5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

- Structure : Features a pyrazole ring (instead of tetrazole) with a diazenyl-linked 4-chlorophenyl group and hydroxylphenyl substituent.

- Synthesis : Catalyzed by Fe₃O₄@SiO₂@Tannic acid under optimized temperature and catalyst loading .

- Key Differences: The pyrazole ring lacks the aromaticity and charge stabilization of the tetrazolium system.

Compound B : 5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol

- Structure : Contains an oxadiazole ring (vs. tetrazole) with a sulfonyl-piperidinyl substituent and a thiol group.

- Synthesis : Multi-step process involving 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate .

- Key Differences :

- The oxadiazole ring is less polarizable than tetrazole, affecting redox behavior.

- The sulfonyl group increases hydrophilicity and may influence protein-binding interactions.

Compound C : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Structure : Triazole ring with 4-chlorophenyl, trifluoromethyl, and carboxylic acid groups.

- Synthesis : Derived from 1-aryltriazole scaffolds via click chemistry .

- Key Differences :

- The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the tetrazolium chloride’s phenyl groups.

- The carboxylic acid moiety allows for hydrogen bonding, unlike the ionic chloride counterion.

Compound D : 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol

- Structure: Triazole ring with cyclopentenylamino and 4-chlorophenylhydrazinyl substituents.

- Synthesis : Prepared via alkylation of triazole-thiol intermediates .

- Key Differences :

- The thiol (-SH) group offers nucleophilic reactivity, contrasting with the chloride ion’s role in charge balance.

- Hydrazinyl groups may confer chelating or antioxidant properties.

Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |

|---|---|---|---|---|---|

| Ring Type | Tetrazolium | Pyrazole | Oxadiazole | Triazole | Triazole |

| Polar Groups | Chloride ion | Hydroxyl, Nitrile | Sulfonyl, Thiol | Carboxylic Acid | Thiol, Hydrazinyl |

| Lipophilicity (LogP) | Moderate (ionic nature) | Low (polar substituents) | Moderate (sulfonyl) | High (CF₃ group) | Moderate (cyclopentenyl) |

| Synthesis Complexity | Medium (one-pot reaction) | High (catalyst-dependent) | Very High (multi-step) | Medium (click chemistry) | Medium (alkylation) |

Biological Activity

5-(4-Chlorophenyl)-2,3-diphenyl-2H-tetrazol-3-ium chloride, often referred to as tetrazolium chloride, is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound features a tetrazolium ring with two phenyl groups and a chlorophenyl substituent. This unique arrangement contributes to its reactivity and biological activity. The compound is typically represented by the following molecular formula:

Synthesis

The synthesis of this tetrazolium compound generally involves the reaction of appropriate phenyl derivatives with hydrazine and carbonyl compounds under acidic conditions. This method allows for the introduction of various substituents that can modify its biological activity.

Antiviral Activity

Research has indicated that derivatives of tetrazolium compounds exhibit significant antiviral properties. A study highlighted the synthesis of sulfonamide derivatives containing the tetrazolium moiety, which were screened for their antiviral activity against Tobacco Mosaic Virus (TMV). The results demonstrated that certain compounds achieved inhibition rates comparable to established antiviral agents:

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| 7b | 0.5 | 42.00 |

| 7i | 0.5 | 42.49 |

| Ningnanmycin | 0.5 | 54.51 |

These findings suggest that modifications in the tetrazolium structure can enhance antiviral efficacy, making it a candidate for further research in antiviral drug development .

Antifungal Activity

The antifungal properties of tetrazolium compounds have also been explored. A colorimetric assay using 2,3-diphenyl-5-thienyl-tetrazolium chloride demonstrated effective antifungal activity against various Candida species. The minimum inhibitory concentrations (MICs) were found to be within two dilutions of those obtained using standard antifungal agents like ketoconazole and itraconazole . This indicates a potential use in clinical settings for treating fungal infections.

The biological activity of tetrazolium compounds is often attributed to their ability to undergo reduction reactions in biological systems, leading to the formation of colored formazan products. This property is utilized in various assays to measure cell viability and metabolic activity.

Case Studies and Research Findings

- Antiviral Efficacy : A study synthesized several derivatives based on the tetrazolium structure and evaluated their antiviral activities against TMV. Compounds with specific substitutions showed enhanced inhibition rates, suggesting that structural modifications can significantly impact biological activity .

- Antifungal Susceptibility Testing : Another study utilized a colorimetric method to assess the antifungal susceptibility of Candida strains using tetrazolium chloride derivatives. The results indicated promising antifungal activity, supporting further investigation into these compounds as potential antifungal agents .

- Cell Viability Assays : Tetrazolium salts are widely used in cell viability assays (e.g., MTT assay), where they serve as indicators for cellular metabolic activity, allowing researchers to evaluate the cytotoxic effects of various substances on different cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 5-(4-chlorophenyl)-2,3-diphenyl-2H-tetrazol-3-ium chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted aryl hydrazines and nitriles. For example, phosphorous oxychloride (POCl₃) is often employed as a cyclizing agent under reflux conditions. Reaction parameters such as stoichiometry, temperature (typically 80–100°C), and reaction time (1–3 hours) critically impact yield. Optimization via fractional factorial design is recommended to identify dominant variables .

Q. How is structural characterization performed for tetrazolium salts like this compound?

- Methodological Answer : Key techniques include:

- ¹H-NMR : Peaks at δ 6.86–7.26 ppm (aromatic protons) and δ 9.55 ppm (triazole NH) confirm aromatic and heterocyclic moieties .

- IR Spectroscopy : Bands at ~1596 cm⁻¹ (C=N stretching) and ~1243 cm⁻¹ (C=S stretching) validate the tetrazole core .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 419 [M+1]) confirm molecular weight .

Q. What are the solubility and stability properties of this compound under laboratory conditions?

- Methodological Answer : Tetrazolium salts are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyze in aqueous acidic/basic media. Stability studies should include pH-dependent degradation assays (e.g., HPLC monitoring over 24–72 hours) and thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches be systematically resolved?

- Methodological Answer : Discrepancies may arise from tautomerism (e.g., thione-thiol equilibria) or solvent effects. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Computational tools like DFT (Density Functional Theory) can model tautomeric forms and predict NMR/IR spectra for comparison with empirical data .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL:

- Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask assays and potentiometry.

- Phase 2 : Assess biodegradation using OECD 301B (ready biodegradability) and soil column leaching tests.

- Phase 3 : Model bioaccumulation potential using quantitative structure-activity relationships (QSARs) .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in reactions involving this tetrazolium salt?

- Methodological Answer :

- Radical Trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench radicals; monitor reaction inhibition via HPLC.

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in products.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .

Q. What strategies mitigate interference from byproducts during biological activity assays (e.g., antimicrobial testing)?

- Methodological Answer :

- Chromatographic Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in H₂O).

- Control Experiments : Include a "scrambled" analog (e.g., non-chlorinated phenyl derivative) to distinguish target-specific effects from nonspecific interactions .

Data Contradiction Analysis

Q. Conflicting reports on antioxidant activity: How to reconcile differences in IC₅₀ values across studies?

- Methodological Answer : Variations may stem from:

- Assay Conditions : DPPH vs. ABTS assays differ in radical stability and solvent systems. Standardize protocols (e.g., ISO 10993-5).

- Sample Purity : Validate purity via elemental analysis (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. Why do computational (DFT) bond lengths deviate from crystallographic data for this compound?

- Methodological Answer : DFT models (e.g., B3LYP/6-31G**) assume gas-phase conditions, while X-ray crystallography captures solid-state packing effects. Compare with periodic boundary condition (PBC) DFT to account for crystal lattice interactions .

Experimental Design Tables

| Spectroscopic Technique | Key Peaks | Structural Insight |

|---|---|---|

| ¹H-NMR (DMSO-d₆) | δ 9.55 (s, 1H, triazole NH) | Confirms heterocyclic NH presence |

| IR (KBr) | 1596 cm⁻¹ (C=N) | Validates tetrazole core formation |

| Table 2: Structural characterization benchmarks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.